Home > Products > Screening Compounds P28452 > Furosemide acyl-B-D-glucuronide
Furosemide acyl-B-D-glucuronide -

Furosemide acyl-B-D-glucuronide

Catalog Number: EVT-15048607
CAS Number:
Molecular Formula: C18H19ClN2O11S
Molecular Weight: 506.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Furosemide acyl-B-D-glucuronide is synthesized in the liver through the action of uridine diphosphate-glucuronosyltransferases, enzymes that facilitate the conjugation process. The compound is classified under the category of metabolites and specifically as an acyl glucuronide due to its structural characteristics involving an acyl group linked to a glucuronic acid moiety.

Synthesis Analysis

Methods and Technical Details

The synthesis of furosemide acyl-B-D-glucuronide typically involves incubating furosemide with uridine diphosphate-glucuronic acid in the presence of liver microsomes or specific recombinant uridine diphosphate-glucuronosyltransferase isoforms. The process can be summarized as follows:

  1. Incubation: A mixture containing furosemide, uridine diphosphate-glucuronic acid, and liver microsomes is prepared.
  2. Enzymatic Reaction: The reaction is conducted at 37°C for a specified duration, allowing the enzyme to catalyze the formation of the glucuronide.
  3. Quenching: After incubation, the reaction is quenched using organic solvents such as acetonitrile.
  4. Purification: The resulting products are purified using techniques like high-performance liquid chromatography.

This method allows for the efficient production of furosemide acyl-B-D-glucuronide, which can then be analyzed for its properties and biological activity.

Molecular Structure Analysis

Structure and Data

Furosemide acyl-B-D-glucuronide has a molecular formula of C18H19ClN2O11SC_{18}H_{19}ClN_{2}O_{11}S and a molecular weight of approximately 506.87 g/mol. The structure features a glucuronic acid moiety linked to an acyl group derived from furosemide. The specific stereochemistry and functional groups present in this compound contribute to its biological activity.

  • Molecular Formula: C18H19ClN2O11SC_{18}H_{19}ClN_{2}O_{11}S
  • Molecular Weight: 506.87 g/mol
  • SMILES Notation: NS(=O)(=O)c1cc(C(=O)O[C@@H]2O[C@@H]([C@@H](O)[C@H](O)[C@H]2O)C(=O)O)c(NCc3occc3)cc1Cl

The detailed structure includes multiple hydroxyl groups, a sulfonamide group, and a chloro-substituted aromatic ring, which are critical for its interaction with biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Furosemide acyl-B-D-glucuronide undergoes various chemical reactions that can influence its stability and biological activity:

  1. Hydrolysis: The compound is susceptible to hydrolysis, particularly under alkaline conditions, leading to the release of furosemide and glucuronic acid.
  2. Acyl Migration: This process involves the rearrangement of the acyl group within the glucuronide structure, which can affect its reactivity and potential toxicity.
  3. Covalent Binding: Furosemide acyl-B-D-glucuronide can form covalent adducts with proteins such as uridine diphosphate-glucuronosyltransferases, potentially leading to adverse effects.

These reactions are crucial for understanding the pharmacokinetics and toxicological profiles of furosemide and its metabolites.

Mechanism of Action

Process and Data

The mechanism of action for furosemide acyl-B-D-glucuronide primarily involves its role as a metabolite that influences drug disposition. Upon formation, this metabolite can interact with various biological targets:

  • Enzyme Interaction: It may bind covalently to uridine diphosphate-glucuronosyltransferases, affecting their function.
  • Bioactivation: The compound can undergo transformations that lead to reactive intermediates capable of interacting with cellular macromolecules.
  • Renal Excretion: As a polar metabolite, furosemide acyl-B-D-glucuronide is likely excreted via renal pathways, contributing to the pharmacological effects observed with furosemide.

Understanding these mechanisms is essential for assessing both therapeutic efficacy and potential toxicity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Furosemide acyl-B-D-glucuronide exhibits several important physical and chemical properties:

  • Appearance: Typically exists as a solid or powder form.
  • Solubility: Soluble in polar solvents due to its ionic and polar functional groups.
  • Stability: Stability can vary based on pH; it tends to be more stable at lower pH levels but may hydrolyze rapidly in alkaline conditions.
  • Storage Conditions: Recommended storage at -20°C to maintain stability.

These properties are crucial for handling, storage, and application in research settings.

Applications

Scientific Uses

Furosemide acyl-B-D-glucuronide serves several important roles in scientific research:

  1. Pharmacokinetic Studies: Used to study the metabolism of furosemide and its impact on drug disposition.
  2. Toxicology Research: Investigated for its potential toxic effects due to reactive intermediates formed during metabolism.
  3. Drug Development: Provides insights into metabolic pathways that may influence drug efficacy and safety profiles.

The study of this compound contributes significantly to our understanding of drug metabolism and safety assessments in pharmaceutical development.

Introduction to Furosemide Acyl-β-D-Glucuronide in Metabolic Research

Role of Acyl Glucuronidation in Drug Metabolism

Biochemical Pathway and Enzymology

Furosemide acyl-β-D-glucuronide formation occurs primarily via direct conjugation of the carboxylic acid moiety of furosemide with glucuronic acid, catalyzed by uridine 5'-diphospho-glucuronosyltransferases (UGTs). Human UGT1A9 serves as the dominant isoform responsible for this metabolic transformation, with minor contributions from UGT1A1 and UGT1A3. This enzymatic process yields a β-configuration glucuronide linkage at the carboxyl group, forming an ester glucuronide rather than the more common ether glucuronides formed with hydroxyl groups. The reaction follows a sequential mechanism where UDP-glucuronic acid donates the glucuronyl group to furosemide, producing the hydrophilic conjugate and UDP as a byproduct. Kinetic studies demonstrate that furosemide glucuronidation exhibits sigmoidal kinetics in human liver microsomes, best described by the Hill equation, suggesting positive cooperativity in the enzymatic binding process [3] [4] [7].

Table 1: Enzymatic Characteristics of Furosemide Acyl-β-D-Glucuronide Formation

CharacteristicValue/ObservationBiological SystemReference
Primary UGT IsoformUGT1A9Human liver microsomes [4]
Kinetic ProfileSigmoidal (Hill equation)Human liver microsomes [3]
Minor Contributing IsoformsUGT1A1, UGT1A3Recombinant UGT systems [4]
Reaction TypeAcyl glucuronidationIn vitro metabolism studies [7]

Species-Specific Metabolic Profiles

Significant interspecies differences exist in furosemide glucuronidation capacity and kinetics. While humans exhibit substantial conversion of furosemide to its acyl glucuronide, rats demonstrate markedly lower glucuronidation potential. Mouse models show distinct kinetic behavior characterized by substrate inhibition kinetics rather than the sigmoidal kinetics observed in humans. These differences have been attributed to variations in UGT isoform expression patterns and catalytic activities across species. Notably, the development of humanized UGT1 mice (hUGT1 mice), in which the murine Ugt1 locus is replaced with the human UGT1 gene cluster, has provided a valuable model for predicting human glucuronidation. In hUGT1 mice, furosemide glucuronidation kinetics closely mirror human kinetic parameters, unlike wild-type mice, highlighting the importance of human-relevant models for metabolic studies [3].

Chemical Reactivity and Covalent Binding

Acyl glucuronides exhibit inherent chemical reactivity due to the electrophilic nature of the carbonyl carbon in the ester linkage. Furosemide acyl-β-D-glucuronide undergoes intramolecular rearrangement through migration of the glucuronic acid moiety along its hydroxyl groups, forming positional isomers (2-, 3-, and 4-O-acyl isomers). These isomers retain the β-configuration at the anomeric center but display increased susceptibility to hydrolysis. More significantly, the open-chain forms of these isomers can react with nucleophilic residues on proteins (e.g., lysine, cysteine, histidine) via Schiff base formation, leading to covalent protein adduction. In vitro studies demonstrate that furosemide glucuronide forms covalent adducts with human serum albumin and other proteins, a process implicated in rare cases of idiosyncratic drug toxicity. The adduction potential varies significantly among different acyl glucuronides, with furosemide glucuronide exhibiting moderate reactivity compared to other carboxylate-containing drugs [8].

Significance of Furosemide Acyl-β-D-Glucuronide in Pharmacological Studies

Analytical Methodologies for Quantification

Accurate quantification of furosemide acyl-β-D-glucuronide in biological matrices requires specialized analytical approaches due to its inherent instability and potential for degradation during sample processing. Recent advances employ high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for simultaneous quantification of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate, and urine. Sample preparation typically involves protein precipitation with cold acetonitrile to minimize degradation, followed by chromatographic separation using reversed-phase columns with acidic mobile phases to stabilize the conjugate. Enzymatic hydrolysis with β-glucuronidase, followed by quantification of released furosemide, provides an alternative indirect quantification method. These methodologies enable precise determination of metabolite formation clearances, with reported values of 1.68 ± 0.58 L/h in non-pregnant women and 1.44 ± 0.41 L/h in pregnant women, demonstrating similar glucuronidation capacity between these populations. The development of these sensitive assays (LLOQ ≈ 5 ng/mL) facilitates pharmacokinetic studies and transporter interaction analyses without requiring excessive sample volumes [4].

Pharmacokinetics and Elimination Dynamics

Furosemide acyl-β-D-glucuronide exhibits complex pharmacokinetic behavior characterized by biphasic elimination. Following oral administration of furosemide, the glucuronide conjugate appears rapidly in plasma, with a terminal elimination half-life (approximately 33 hours) significantly longer than the parent drug (terminal half-life ≈ 30 hours). This extended half-life contributes to sustained exposure despite relatively low plasma concentrations. Renal clearance of the glucuronide (702 ± 221 mL/min during initial elimination) substantially exceeds glomerular filtration rate, indicating active tubular secretion. The conjugate demonstrates capacity-limited elimination, evidenced by disproportionate increases in systemic exposure at higher furosemide doses. Notably, only 15.3 ± 5.8% of the administered furosemide dose is recovered in urine as the acyl glucuronide, suggesting additional elimination pathways or extrarenal metabolism. The extended elimination phase (15-96 hours post-dose) contributes disproportionately to total exposure due to enterohepatic recirculation or redistribution from tissue compartments [5] [7].

Table 2: Pharmacokinetic Parameters of Furosemide Acyl-β-D-Glucuronide in Humans

ParameterInitial Phase (0-15h)Terminal Phase (15-96h)Measurement Method
Elimination Half-life1.31 ± 0.60 h33.2 ± 28.0 hHPLC quantification [5]
Renal Clearance702 ± 221 mL/min109 ± 51.0 mL/minUrinary excretion measurements [5]
Cumulative Urinary Excretion13.4 ± 4.7% of doseAdditional 1.9 ± 1.1% of doseHPLC-MS/MS [4] [5]
Metabolite Formation Clearance1.68 ± 0.58 L/h (non-pregnant women)1.44 ± 0.41 L/h (pregnant women)Pharmacokinetic modeling [4]

Transporter Interactions and Disposition

The renal and hepatic disposition of furosemide acyl-β-D-glucuronide involves multiple membrane transporters governing its secretion and potential reabsorption. Organic anion transporters (OAT1 and OAT3) located on basolateral membranes of proximal tubule cells mediate active uptake of the glucuronide from plasma into renal tubular cells. Subsequent efflux into the tubular lumen occurs via multidrug resistance-associated proteins (MRP2 and MRP4) and possibly breast cancer resistance protein (BCRP). This transporter-mediated elimination explains the high renal clearance values exceeding glomerular filtration rate. Competitive inhibition studies using probenecid demonstrate significant reduction in renal secretion clearance of the glucuronide, confirming OAT-mediated transport. Additionally, in vitro studies indicate that furosemide glucuronide is a substrate for hepatic uptake transporters (OATP2B1) and efflux pumps (MRP3), suggesting potential enterohepatic recirculation. These transporter interactions create complex disposition pathways that influence systemic and tissue exposure to the metabolite [4].

Implications for Drug-Drug Interactions

Furosemide acyl-β-D-glucuronide serves as both an object and perpetrator in clinically relevant drug-drug interactions (DDIs). As an object, its formation is susceptible to modulation by inhibitors or inducers of UGT1A9. Drugs such as mefenamic acid (UGT inhibitor) or rifampicin (UGT inducer) alter glucuronide formation rates and systemic exposure. As a perpetrator, the glucuronide competes for renal secretion transporters with other anionic compounds, potentially increasing their plasma concentrations. For instance, concomitant administration with probenecid reduces the renal clearance of furosemide glucuronide by approximately 40%, demonstrating transporter-mediated interaction. Furthermore, the extended terminal half-life of the glucuronide creates potential for accumulation during multiple dosing, which may exacerbate interactions with other drugs cleared through similar pathways. These interaction mechanisms underscore the importance of considering metabolites in comprehensive DDI assessments [4] [5].

Properties

Product Name

Furosemide acyl-B-D-glucuronide

IUPAC Name

6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C18H19ClN2O11S

Molecular Weight

506.9 g/mol

InChI

InChI=1S/C18H19ClN2O11S/c19-9-5-10(21-6-7-2-1-3-30-7)8(4-11(9)33(20,28)29)17(27)32-18-14(24)12(22)13(23)15(31-18)16(25)26/h1-5,12-15,18,21-24H,6H2,(H,25,26)(H2,20,28,29)

InChI Key

RNVHHPUYELVHRE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.